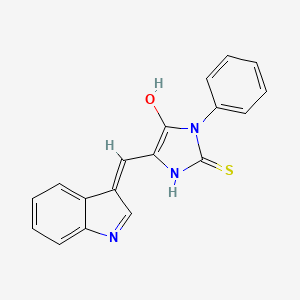
5-((1H-Indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features an indole moiety, a mercapto group, and an imidazol-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of indole-3-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The mercapto group in (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced at the imidazol-4-one core to form dihydro derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety may play a crucial role in binding to these targets, while the mercapto group could be involved in redox reactions or covalent bonding with target proteins.
類似化合物との比較
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-methyl-3,5-dihydro-4H-imidazol-4-one: Similar structure but with a methyl group instead of a phenyl group.
(5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-ethyl-3,5-dihydro-4H-imidazol-4-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: The presence of the phenyl group in (5E)-5-(1H-indol-3-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs
特性
分子式 |
C18H13N3OS |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)/b12-10+ |
InChIキー |
IXAAJDXMGZCGKN-ZRDIBKRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
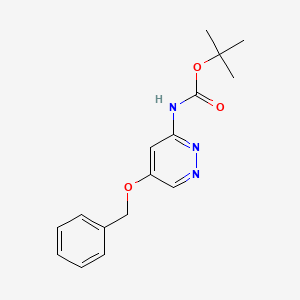
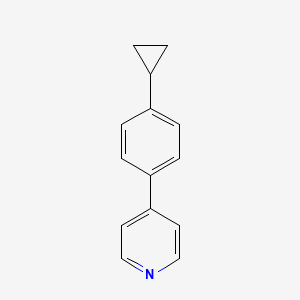
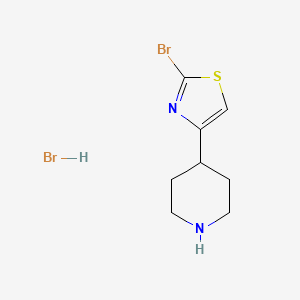

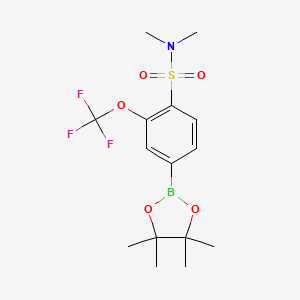
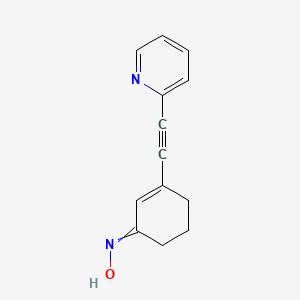
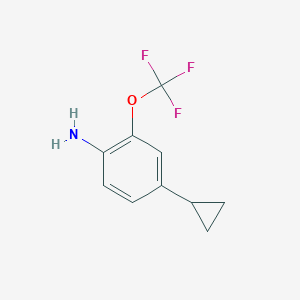
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)

